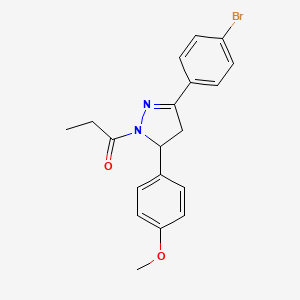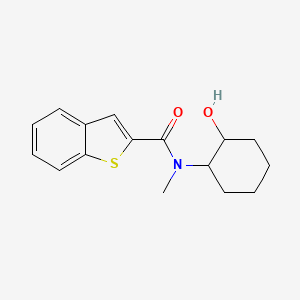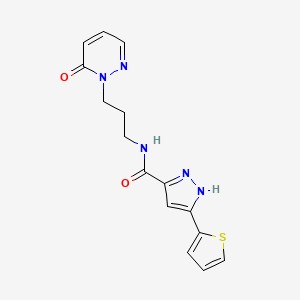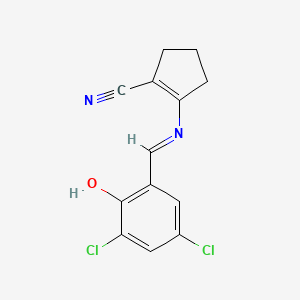
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dichlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dichlorophenyl)methanone is a useful research compound. Its molecular formula is C19H17Cl2N5O and its molecular weight is 402.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antidiabetic Potential
- Dipeptidyl Peptidase IV Inhibition for Type 2 Diabetes: A compound structurally related to the requested chemical, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, showed potential as a potent and selective inhibitor of dipeptidyl peptidase IV, which is significant for the treatment of type 2 diabetes. This compound demonstrated high oral bioavailability in preclinical species, making it a candidate for diabetes treatment (Ammirati et al., 2009).
Pharmacokinetics
- Metabolism and Excretion in Various Species: A study on a related dipeptidyl peptidase IV inhibitor, PF-00734200, which shares structural similarities with the requested chemical, found its disposition in rats, dogs, and humans. The study revealed insights into the compound's metabolism, excretion, and pharmacokinetics, providing valuable information on its potential use in medical treatments (Sharma et al., 2012).
Antimicrobial and Anticancer Properties
- Antimicrobial and Anticancer Activities: Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, which are structurally related to the requested chemical, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than reference drugs and demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).
Anticonvulsant Properties
- Crystal Structure and Electronic Properties of Anticonvulsant Drugs: Research on the crystal structures of anticonvulsant compounds, including those structurally related to the requested chemical, provided insights into their structural and electronic properties. This research is crucial for understanding how these compounds can be used in the treatment of convulsive disorders (Georges et al., 1989).
Molecular Interaction and Docking Studies
- Interaction with CB1 Cannabinoid Receptor: A study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, which has a chemical structure related to the requested compound, revealed its potent and selective antagonism for the CB1 cannabinoid receptor. This research contributes to understanding molecular interactions and could guide drug design (Shim et al., 2002).
Synthesis and Characterization
- X-ray Structure Characterization: The synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, containing a piperazine moiety similar to the requested compound, were conducted. This research contributes to the understanding of the structural aspects of similar compounds (Lv et al., 2013).
Propiedades
IUPAC Name |
(2,4-dichlorophenyl)-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N5O/c20-14-3-4-15(16(21)11-14)19(27)26-9-7-25(8-10-26)18-12-17(22-13-23-18)24-5-1-2-6-24/h1-6,11-13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSLEQNNJCZRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2466574.png)


![N-(4-bromo-3-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2466579.png)





![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2466590.png)
![1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)-4-propionylpiperazine](/img/structure/B2466591.png)
